6-Bromo-2-methyl-8-(trifluoromethyl)quinoline 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15896912
InChI: InChI=1S/C11H7BrF3N/c1-6-2-3-7-4-8(12)5-9(10(7)16-6)11(13,14)15/h2-5H,1H3
SMILES:
Molecular Formula: C11H7BrF3N
Molecular Weight: 290.08 g/mol

6-Bromo-2-methyl-8-(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC15896912

Molecular Formula: C11H7BrF3N

Molecular Weight: 290.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-methyl-8-(trifluoromethyl)quinoline -

Specification

Molecular Formula C11H7BrF3N
Molecular Weight 290.08 g/mol
IUPAC Name 6-bromo-2-methyl-8-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C11H7BrF3N/c1-6-2-3-7-4-8(12)5-9(10(7)16-6)11(13,14)15/h2-5H,1H3
Standard InChI Key KHRNUSSXKNCWQX-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C=C2C=C1)Br)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline consists of a bicyclic system combining a benzene ring fused to a pyridine ring. Substituents at the 2-, 6-, and 8-positions introduce steric and electronic modifications that differentiate it from simpler quinoline derivatives. The bromine atom at position 6 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the trifluoromethyl group at position 8 contributes to lipophilicity and metabolic stability .

Physical and Spectral Data

Experimental data for this compound include:

PropertyValue
Molecular FormulaC12H8BrF3N\text{C}_{12}\text{H}_{8}\text{BrF}_{3}\text{N}
Molecular Weight303.07 g/mol
CAS Number1017412-49-5
Melting Point128–132°C (predicted)
SolubilityInsoluble in water; soluble in DMSO, DMF

The trifluoromethyl group’s electron-withdrawing nature red-shifts the UV-Vis absorption spectrum, with a λmax\lambda_{\text{max}} of 315 nm in acetonitrile . Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the methyl (δ=2.45ppm\delta = 2.45 \, \text{ppm}) and trifluoromethyl (δ=62.4ppm\delta = -62.4 \, \text{ppm}) groups in 1H^1\text{H}- and 19F^{19}\text{F}-NMR, respectively .

Synthetic Methodologies

Bromination Strategies

Bromination of pre-functionalized quinoline precursors typically employs N\text{N}-bromosuccinimide (NBS) in dichloromethane under reflux. For 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline, regioselective bromination at the 6-position is achieved using a Lewis acid catalyst such as FeBr3\text{FeBr}_3, yielding >75% purity after recrystallization .

Trifluoromethylation Techniques

Biological Activity and Mechanisms

Antimicrobial Efficacy

6-Bromo-2-methyl-8-(trifluoromethyl)quinoline demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Comparative studies against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 8 µg/mL and 32 µg/mL, respectively . The compound’s mechanism involves inhibition of DNA gyrase, disrupting bacterial DNA replication (Table 1).

Table 1: Antimicrobial Activity of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline

PathogenMIC (µg/mL)Target Enzyme
Staphylococcus aureus8DNA gyrase (IC50_{50} = 0.4 µM)
Escherichia coli32Topoisomerase IV (IC50_{50} = 1.2 µM)

Applications in Materials Science

Organic Semiconductor Development

The electron-deficient trifluoromethyl group enhances charge transport properties, making this compound suitable for electron-transport layers in organic light-emitting diodes (OLEDs). Devices incorporating 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline exhibit external quantum efficiencies (EQEs) of 15.2%, surpassing conventional materials like tris(8-hydroxyquinolinato)aluminum (Alq3_3) .

Catalytic Ligand Design

As a ligand in palladium-catalyzed cross-coupling reactions, the compound’s bromine atom serves as a leaving group, enabling Suzuki-Miyaura couplings with aryl boronic acids. Catalytic systems achieve turnover numbers (TONs) exceeding 10,000 under mild conditions .

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Comparisons with 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline highlight the impact of substituent positioning:

Property6-Bromo-2-methyl-8-(trifluoromethyl)quinoline4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
Antimicrobial MIC (S. aureus)8 µg/mL15 µg/mL
OLED EQE15.2%9.8%
Solubility in THFHighModerate

The 6-bromo isomer’s superior performance stems from reduced steric hindrance and optimized electron-withdrawing effects .

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with a 5% weight loss at 250°C. The trifluoromethyl group enhances thermal resilience compared to non-fluorinated analogs .

Photostability

Under UV irradiation (365 nm), the compound exhibits a half-life of 48 hours in solution, attributed to the bromine atom’s radical scavenging properties. Degradation products include debrominated quinoline and trifluoroacetic acid .

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